![molecular formula C20H20N6O B3007309 Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021073-13-1](/img/structure/B3007309.png)
Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. Single crystals were developed for some of the most active compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the yield, melting point, and IR of some compounds have been reported .Scientific Research Applications
- Investigations into the antiviral properties of this compound are essential. Researchers study its efficacy against viral infections, including its impact on viral replication, entry, and host immune responses. Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone could be a promising candidate for novel antiviral drug development .
- Aberrant activation of the phosphatidylinositol 3-kinase (PI3K) pathway is associated with tumorigenesis. Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone might serve as a PI3K inhibitor , potentially impacting cancer progression and prognosis .
- Researchers investigate derivatives of this compound for their anti-tubercular activity against Mycobacterium tuberculosis. Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides, structurally related to Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone, are evaluated for their efficacy in treating tuberculosis .
- Researchers explore the use of Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone in organic synthesis . For instance, it can serve as a precursor for other compounds or participate in oxidation reactions. Notably, water-assisted Csp3-H oxidation of pyridin-2-yl-methanes to phenyl(pyridin-2-yl)methanone has been investigated .
- Understanding the crystal structure of Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is crucial. Researchers use single-crystal X-ray diffraction to reveal its conformation, intermolecular interactions, and hydrogen bonding patterns. Such studies aid in drug design and optimization .
Antiviral Studies
PI3K Inhibition
Anti-Tubercular Activity
Organic Synthesis and Oxidation
Crystallography and Structural Determination
Mechanism of Action
Target of Action
Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone, also known as PPMP, is a small molecule inhibitor , which play crucial roles in cell signaling pathways, including cell growth, differentiation, and metabolism.
Mode of Action
, bind to the inactive form of the tyrosine kinase domain, preventing the activation of the enzyme and subsequent signal transduction
Safety and Hazards
Future Directions
properties
IUPAC Name |
phenyl-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c27-20(16-6-2-1-3-7-16)26-14-12-25(13-15-26)19-10-9-18(23-24-19)22-17-8-4-5-11-21-17/h1-11H,12-15H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBGBKDQIZIGPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone |
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